molecular formula C10H17NaO3 B1448375 Sodium 5-hydroxydec-9-enoate CAS No. 1461707-52-7

Sodium 5-hydroxydec-9-enoate

Cat. No.: B1448375
CAS No.: 1461707-52-7
M. Wt: 208.23 g/mol
InChI Key: FESRIADADYQPHF-UHFFFAOYSA-M
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Properties

IUPAC Name

sodium;5-hydroxydec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h2,9,11H,1,3-8H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESRIADADYQPHF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-hydroxydec-9-enoate typically involves the reaction of 5-hydroxydec-9-enoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-hydroxydec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-hydroxydec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium 5-hydroxydec-9-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dec-9-enoate moiety play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Comparison: this compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to its similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

Sodium 5-hydroxydec-9-enoate, with the molecular formula C10H17NaO3 and a molecular weight of 208.23 g/mol, is a compound that has garnered interest for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a double bond in its structure. This unique combination imparts distinct chemical and biological properties, making it suitable for various applications in research and industry. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The hydroxyl group facilitates hydrogen bonding, while the dec-9-enoate moiety contributes to its reactivity. These interactions may affect various cellular pathways, potentially leading to antimicrobial or therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various pathogens. For instance, derivatives of fatty acids have been tested for their antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting that this compound may possess similar activities .

CompoundMIC (μM)Pathogen
This compoundTBDVarious Gram-positive bacteria
Monolaurin6400P. larvae
Dodecyl thiomannosideTBDP. larvae

Therapeutic Applications

This compound is also being explored for its potential therapeutic properties. Its role as a precursor in drug development has been highlighted in various studies, where it can serve as a building block for synthesizing more complex molecules with desired biological activities .

Case Studies

  • Antimicrobial Efficacy Study : A recent study focused on the antimicrobial efficacy of compounds derived from fatty acids similar to this compound. The results indicated that these compounds showed varying degrees of effectiveness against pathogens such as Staphylococcus aureus, supporting the hypothesis that this compound could have comparable efficacy .
  • Biochemical Characterization : Another investigation characterized the biochemical properties of microbial strains capable of producing compounds with similar structures. The study utilized VITEK-2 analysis to assess enzyme activities and confirmed the production of solid antimicrobial compounds by these strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 5-hydroxydec-9-enoate
Reactant of Route 2
Sodium 5-hydroxydec-9-enoate

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